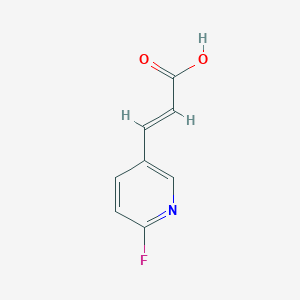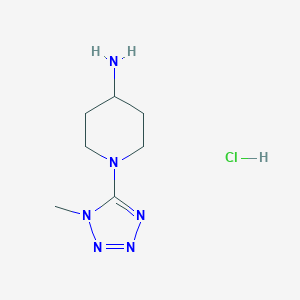
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H15ClN6 and a molecular weight of 218.69 . This compound is known for its unique structure, which includes a tetrazole ring and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles . The piperidine ring is then introduced through a series of substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
化学反应分析
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
科学研究应用
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
1-methyl-5-aminotetrazole: Similar tetrazole structure but lacks the piperidine ring.
1-(1H-tetrazol-5-yl)piperidine: Similar piperidine structure but lacks the methyl group on the tetrazole ring.
Uniqueness
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine hydrochloride is unique due to the combination of the tetrazole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential biological activities that are not observed in simpler analogs .
属性
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6.ClH/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13;/h6H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOLZFDRXDGBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
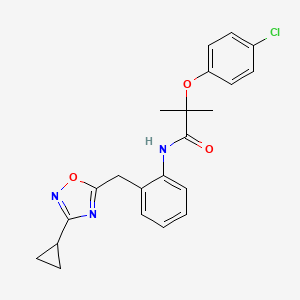
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2774092.png)
![2-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2774093.png)
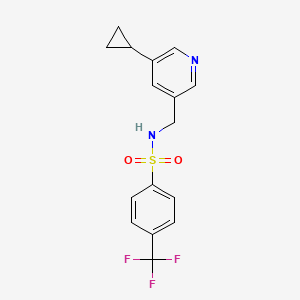
![Methyl (E)-4-[methyl-(1-quinazolin-4-ylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2774096.png)
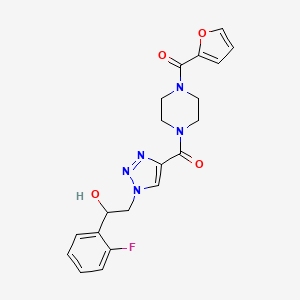

![7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2774100.png)
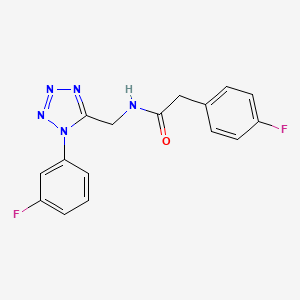
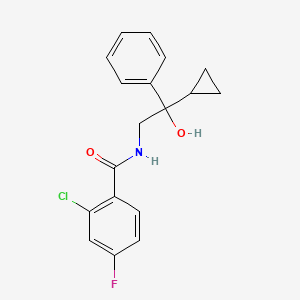
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2774104.png)
![2-(3,5-difluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2774105.png)

